molecular formula C23H23N3O4 B6525522 6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione CAS No. 946307-59-1

6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6525522
CAS No.: 946307-59-1
M. Wt: 405.4 g/mol
InChI Key: ZDTALNJPVYBTCM-UHFFFAOYSA-N
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Description

The compound 6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione (hereafter referred to as the target compound) features a fused furo[2,3-d]pyrimidine-2,4-dione core. Key structural attributes include:

  • Substituents: A 2,4-dimethylphenylamino group at position 6, a 3-methoxyphenyl group at position 5, and methyl groups at positions 1 and 2.
  • Core Heterocycle: The furopyrimidine-dione system distinguishes it from other pyrimidine derivatives due to the oxygen-containing furan ring fused to the pyrimidine moiety.

Properties

IUPAC Name

6-(2,4-dimethylanilino)-5-(3-methoxyphenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-13-9-10-17(14(2)11-13)24-20-18(15-7-6-8-16(12-15)29-5)19-21(27)25(3)23(28)26(4)22(19)30-20/h6-12,24H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTALNJPVYBTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 330.39 g/mol

The compound features a furo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. Notably:

  • In Vitro Studies : The compound has been tested against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against leukemia cell lines with a selectivity ratio indicating preferential toxicity towards cancerous cells compared to normal cells .
  • Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Mechanistic studies reveal that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic proteins like Bcl-2. This leads to increased caspase activity and subsequent apoptosis in treated cells .

Case Studies

  • Study on Leukemia Cells : A specific study evaluated the compound's effects on HL60 leukemia cells. Results indicated that treatment with the compound resulted in a significant increase in early and late apoptosis markers. The necrosis percentage also increased notably after treatment, suggesting a robust anticancer effect .
  • Broad Spectrum Activity : Another study assessed the compound against multiple cancer types, revealing a broad spectrum of activity with effective inhibition across various cell lines. The compound exhibited median growth inhibition (GI50) values indicating potent anticancer properties .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other known anticancer agents was conducted:

Compound NameTarget Cancer TypeGI50 (µM)Mechanism of Action
Compound ALeukemia5.0Apoptosis induction
Compound BSolid Tumors10.0Cell cycle arrest
Test Compound Various6.15Apoptosis induction; PI3K pathway modulation

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences and similarities between the target compound and related pyrimidine derivatives:

Compound Name Core Structure Substituents Biological Activity (Reported) References
Target Compound Furo[2,3-d]pyrimidine-2,4-dione 6-(2,4-dimethylphenyl)amino, 5-(3-methoxyphenyl), 1,3-dimethyl Not specified
5-[(3,4-Difluorophenyl)amino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine-2,4-dione 5-(3,4-difluorophenyl)amino, 1,3,6-trimethyl Not specified (structural analog)
6-(2-Aminophenyl)-5-(4-chlorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione Pyrrolo[3,4-d]pyrimidine-2,4-dione 6-(2-aminophenyl), 5-(4-chlorophenyl), 1,3-dimethyl Anticancer (inferred from similar compounds)
3-[2(R)-Amino-2-cyclohexylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2,6-difluorobenzyl]-6-methyl-pyrimidine-2,4-dione Pyrimidine-2,4-dione Complex substituents including fluoro, methoxy, and benzyl groups Likely CNS-targeted (structural inference)
5-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-2,4-dione 5-methyl Not specified (common scaffold for drug design)

Structural and Functional Insights

Core Heterocycle Variations
  • Furopyrimidine vs. Pyridopyrimidine : The target compound’s furan ring introduces distinct electronic and steric properties compared to nitrogen-containing pyrido cores (e.g., ). The oxygen atom in the furan may enhance solubility but reduce aromatic π-stacking capacity .
  • Pyrrolo/Thieno Derivatives: Pyrrolo and thieno analogs (e.g., ) replace the furan with nitrogen or sulfur-containing rings, altering reactivity and binding affinity. For example, thieno derivatives are often explored for antiviral activity .
Substituent Effects
  • Methoxy vs. Halogen Groups : The 3-methoxyphenyl group in the target compound likely improves solubility compared to chloro or fluoro substituents (e.g., ). However, halogenated analogs may exhibit stronger hydrophobic interactions with target proteins .
  • Amino Group Modifications: The 2,4-dimethylphenylamino group at position 6 contrasts with simpler alkyl or aryl substituents in analogs. Bulky aromatic amines can enhance selectivity but may limit bioavailability .

Inferred Pharmacological Potential

While direct data are lacking, the following inferences can be made:

  • CNS Applications : Fluorinated and benzyl-substituted pyrimidines (e.g., ) are often designed as CNS drugs, but the target compound’s furan core may limit blood-brain barrier penetration .

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